molecular formula C21H21IN2OS B1655729 N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide CAS No. 41382-91-6

N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide

Cat. No.: B1655729
CAS No.: 41382-91-6
M. Wt: 476.4 g/mol
InChI Key: JEWIQNFILJCFLZ-UHFFFAOYSA-M
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Description

N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzothiazole ring fused with a butadiene moiety, which is further substituted with an acetylphenylamino group and an ethyl group, with iodide as the counterion.

Preparation Methods

The synthesis of N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide typically involves a condensation reaction. One common method involves the reaction between N,2-dimethylbenzothiazolium iodide and N-ethylcarbazole-3-aldehyde . The reaction is carried out in a suitable solvent, such as methanol, under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide include other benzothiazolium salts with different substituents. For example:

  • Benzothiazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-methyl-, iodide (1:1)
  • Benzothiazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-ethyl-, chloride (1:1) These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct photophysical and biological properties.

Properties

CAS No.

41382-91-6

Molecular Formula

C21H21IN2OS

Molecular Weight

476.4 g/mol

IUPAC Name

N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C21H21N2OS.HI/c1-3-22-19-13-7-8-14-20(19)25-21(22)15-9-10-16-23(17(2)24)18-11-5-4-6-12-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

JEWIQNFILJCFLZ-UHFFFAOYSA-M

SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

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